

Application Note: NMR Analysis of Methyl 2-(3-bromophenyl)acetate

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Compound of Interest

Compound Name: Methyl 2-(3-bromophenyl)acetate

Cat. No.: B147211

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Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of **Methyl 2-(3-bromophenyl)acetate**. It includes procedures for sample preparation, data acquisition, and an interpretation of expected ^1H and ^{13}C NMR spectra. Due to the lack of publicly available, assigned spectral data from peer-reviewed sources, this note provides predicted chemical shifts and coupling patterns based on established principles of NMR spectroscopy and data from structurally similar compounds. The provided protocols and data serve as a guideline for researchers working with this and related molecules.

Introduction

Methyl 2-(3-bromophenyl)acetate is a halogenated aromatic compound with applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. Accurate structural elucidation and purity assessment are critical for its use in these fields. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of small molecules in solution. This application note details the methodology for acquiring and interpreting ^1H and ^{13}C NMR spectra of this compound.

Experimental Protocols

Materials and Equipment

- **Methyl 2-(3-bromophenyl)acetate** (purity $\geq 95\%$)
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- Volumetric flasks and pipettes
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Protocol

A standardized procedure for preparing an NMR sample is crucial for obtaining high-quality, reproducible spectra.

- **Weighing the Sample:** Accurately weigh 10-20 mg of **Methyl 2-(3-bromophenyl)acetate** for ^1H NMR, or 50-100 mg for ^{13}C NMR, and transfer it to a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing TMS as an internal standard to the vial.
- **Dissolution:** Vortex the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

The following diagram illustrates the general workflow for NMR sample preparation.

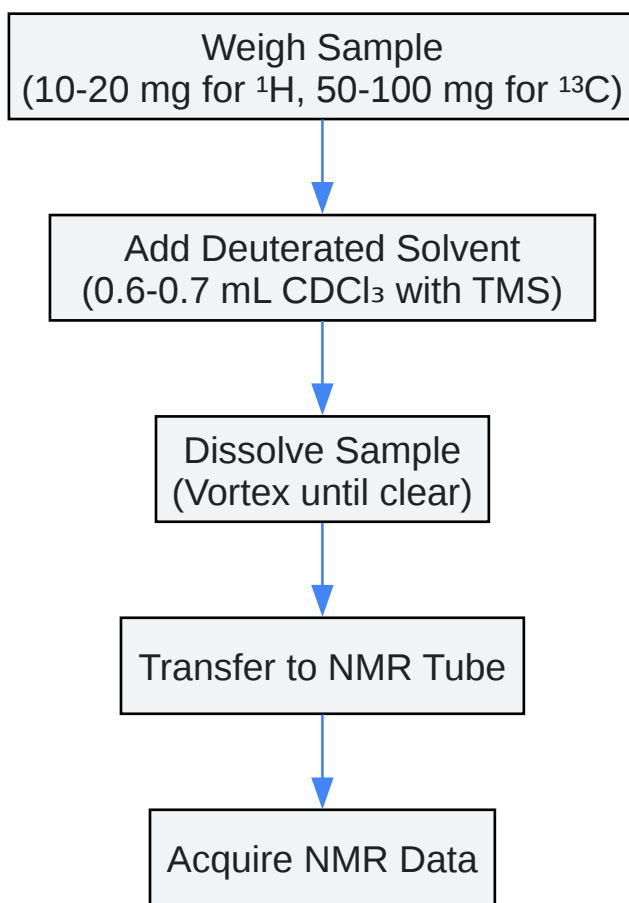


Diagram 1: Experimental Workflow for NMR Sample Preparation

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Caption: Experimental Workflow for NMR Sample Preparation.

NMR Data Acquisition

The following are general parameters for data acquisition. These may need to be optimized based on the specific instrument used.

- Spectrometer: 400 MHz ¹H frequency
- Solvent: CDCl₃
- Temperature: 298 K
- ¹H NMR Parameters:

- Pulse sequence: zg30
- Number of scans: 16
- Relaxation delay: 1.0 s
- Spectral width: 20 ppm
- ¹³C NMR Parameters:
 - Pulse sequence: zgpg30
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Spectral width: 240 ppm

Data Presentation and Interpretation

While specific, experimentally verified high-resolution data with full assignments for **Methyl 2-(3-bromophenyl)acetate** is not readily available in the public domain, the following tables present predicted ¹H and ¹³C NMR data based on established chemical shift principles and analysis of similar structures.

The structure and numbering scheme for **Methyl 2-(3-bromophenyl)acetate** are shown below.

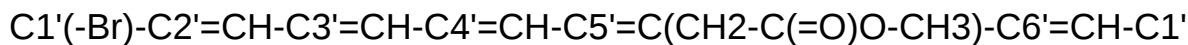


Diagram 2: Structure and Atom Numbering of Methyl 2-(3-bromophenyl)acetate

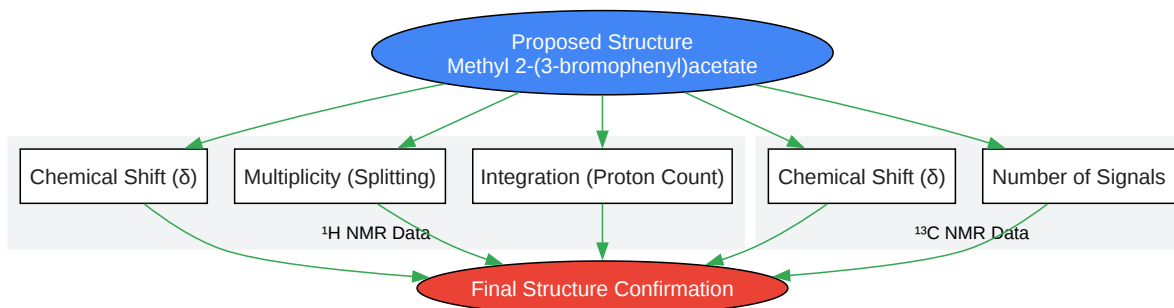


Diagram 3: Logical Flow for NMR Spectral Assignment

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